4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Overview
Description
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C16H20ClN3O3 and a molecular weight of 337.80100 . It is also known by other synonyms such as 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This core is substituted at the 4-position by a chloro group and at the 7-position by a methoxy group. Additionally, a morpholine ring is attached to the quinazoline core via a 3-carbon chain .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.262±0.06 g/cm3 and a predicted boiling point of 497.8±45.0 °C . The melting point is reported to be 180-181 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine:
Pharmaceutical Development
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is particularly useful in the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The compound’s ability to interact with specific enzymes makes it a valuable building block in drug design .
Cancer Research
This compound has shown potential in cancer research, particularly in the development of targeted therapies. Its quinazoline core is a common motif in many anticancer agents, and modifications involving this compound can lead to the creation of new drugs that inhibit cancer cell growth by targeting specific molecular pathways .
Biochemical Studies
In biochemical research, 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is used to study enzyme interactions and signaling pathways. Its structure allows researchers to investigate how certain modifications affect enzyme activity, providing insights into the mechanisms of various biochemical processes .
Environmental Science
Lastly, 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is used in environmental science to study the degradation of pollutants. Its chemical properties allow researchers to investigate how certain pollutants break down in the environment, leading to the development of more effective methods for pollution control and remediation.
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, the quinazoline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .
properties
IUPAC Name |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABKKDNOBDPHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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